molecular formula C17H20N8O B6448835 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549032-42-8

3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No. B6448835
CAS RN: 2549032-42-8
M. Wt: 352.4 g/mol
InChI Key: YGIPALBRYSEKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile (MPPC) is an organic molecule composed of nitrogen, carbon, and oxygen atoms. It is a member of the piperazine family of compounds and is a versatile platform for the development of new drugs and materials. MPPC is a relatively new molecule and has only recently been studied in depth.

Scientific Research Applications

LRRK2 Kinase Inhibition for Parkinson’s Disease (PD)

Leucine-rich repeat kinase 2 (LRRK2) is genetically linked to PD. The most common LRRK2 mutation, G2019S, results in increased kinase activity. As a result, LRRK2 kinase inhibitors are potential candidates for PD treatment. PF-06447475 is a highly potent, brain-penetrant, and selective LRRK2 inhibitor. It has undergone in vivo safety and pharmacodynamic studies .

Central and Peripheral LRRK2 Biology Investigation

PF-06447475 has proven useful in interrogating both central and peripheral LRRK2 biology. Researchers have employed this compound to explore LRRK2’s role in various cellular processes and tissues .

Derivatization Reagent for Carboxyl Groups on Peptides

1-(2-Pyrimidyl)piperazine, a derivative of PF-06447475, serves as a derivatization reagent for carboxyl groups on peptides. This application is relevant in proteomics and peptide analysis .

Anti-Tumor and Anti-Inflammatory Drug Development

The compound’s potent biological activities make it a potential candidate for developing anti-tumor and anti-inflammatory drugs. Researchers continue to investigate its therapeutic potential in these areas.

Drug Discovery and Preclinical Profiling

PF-06447475’s discovery and optimization process involved improving kinome selectivity using surrogate crystallography. Its brain penetrance and selectivity have made it a valuable tool for drug discovery and preclinical studies .

Positron Emission Tomography (PET) Probes for LRRK2 Imaging

Researchers have evaluated novel PET probes for imaging LRRK2, including PF-06447475. These probes aid in understanding LRRK2 distribution and function in vivo .

Mechanism of Action

Target of Action

The primary target of the compound 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) . The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .

Mode of Action

The compound acts as a kinase inhibitor for LRRK2 . It binds to the kinase, thereby inhibiting its activity. This results in a decrease in the kinase activity of LRRK2, particularly in the case of the G2019S mutation . The compound has been optimized for kinome selectivity using a surrogate crystallography approach .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving LRRK2. While the exact pathways and their downstream effects are still being researched, it is known that LRRK2 plays a role in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics .

Pharmacokinetics

The compound is described as beingbrain penetrant , which suggests it is able to cross the blood-brain barrier . This is an important characteristic for drugs intended to treat neurological conditions like PD.

Result of Action

The result of the compound’s action is a decrease in LRRK2 kinase activity . This could potentially lead to a reduction in the symptoms of PD in individuals with the G2019S mutation . .

Action Environment

The environment in which the compound acts is primarily the brain, given its ability to penetrate this organ . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of the blood-brain barrier, the specific brain region in which the compound is active, and the presence of other substances that could interact with the compound.

properties

IUPAC Name

3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c18-13-14-16(20-4-3-19-14)24-5-7-25(8-6-24)17-21-2-1-15(22-17)23-9-11-26-12-10-23/h1-4H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIPALBRYSEKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2C#N)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.